molecular formula C17H14O3S B11703494 (2Z)-2-(2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11703494
M. Wt: 298.4 g/mol
InChI Key: IQZIGYGAGLPOEG-SXGWCWSVSA-N
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Description

(2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethoxyphenyl group can be further functionalized using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its mechanism of action and its efficacy in preclinical models.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Its effects are mediated through binding to specific proteins and altering their function, leading to changes in cellular processes.

Comparison with Similar Compounds

  • (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-1,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE

Uniqueness: Compared to similar compounds, (2Z)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exhibits unique chemical reactivity and biological activity due to the presence of the benzothiophene core. This structural feature imparts distinct electronic properties and influences the compound’s interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C17H14O3S/c1-19-12-8-7-11(14(10-12)20-2)9-16-17(18)13-5-3-4-6-15(13)21-16/h3-10H,1-2H3/b16-9-

InChI Key

IQZIGYGAGLPOEG-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

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